molecular formula C11H12O2 B14408845 8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one CAS No. 84735-81-9

8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one

Cat. No.: B14408845
CAS No.: 84735-81-9
M. Wt: 176.21 g/mol
InChI Key: WSQHZIMSDCUQMY-UHFFFAOYSA-N
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Description

8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one is an organic compound belonging to the class of azulenones This compound is characterized by its unique structure, which includes an epoxy group and a methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one can be achieved through multicomponent condensation methods. These methods often involve the use of active methylene compounds, arylglyoxals, and cyclic enaminones . The reaction conditions typically include refluxing the reaction mixture in a suitable solvent, such as xylene, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of reagents and solvents, as well as the reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the epoxy group to a diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted azulenones, diols, and carboxylic acids. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways.

Scientific Research Applications

8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one involves its interaction with molecular targets such as enzymes and receptors. The epoxy group and the azulenone core play a crucial role in these interactions, facilitating binding to specific sites and modulating biological activity. The compound can influence various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one is unique due to its combination of an epoxy group and a methyl substitution on the azulenone core. This structural uniqueness imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

84735-81-9

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

6-methyl-11-oxatricyclo[5.3.1.01,5]undeca-5,8-dien-10-one

InChI

InChI=1S/C11H12O2/c1-7-8-3-2-6-11(8)10(12)5-4-9(7)13-11/h4-5,9H,2-3,6H2,1H3

InChI Key

WSQHZIMSDCUQMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC23C(=O)C=CC1O3

Origin of Product

United States

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